Cas no 1609242-21-8 (N6-(Allylaminocarbonothioyllysine (AITC-Lys))

N6-(Allylaminocarbonothioyllysine (AITC-Lys) 化学的及び物理的性質
名前と識別子
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- N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys)
- N6-(Allylaminocarbonothioyllysine (AITC-Lys)
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- インチ: 1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1
- InChIKey: UFGZELWJOCRLBI-QMMMGPOBSA-N
- SMILES: C(O)(=O)[C@H](CCCCNC(NCC=C)=S)N
N6-(Allylaminocarbonothioyllysine (AITC-Lys) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A614225-25mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 25mg |
$ 1070.00 | 2023-09-08 | ||
TRC | A614225-100mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 100mg |
$ 3318.00 | 2023-09-08 | ||
TRC | A614225-2.5mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 2.5mg |
$ 138.00 | 2023-09-08 |
N6-(Allylaminocarbonothioyllysine (AITC-Lys) 関連文献
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Amol B. Mhetre,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim Org. Biomol. Chem. 2017 15 1198
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Kentaro Okano,Hidetoshi Tokuyama,Tohru Fukuyama Chem. Commun. 2014 50 13650
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Harlei Martin,Laura Ramírez Lázaro,Thorfinnur Gunnlaugsson,Eoin M. Scanlan Chem. Soc. Rev. 2022 51 9694
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M. Ihara,K. Fukumoto Nat. Prod. Rep. 1995 12 277
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Malte Gersch,Johannes Kreuzer,Stephan A. Sieber Nat. Prod. Rep. 2012 29 659
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Zhi-Chen Wu,Dale L. Boger Nat. Prod. Rep. 2020 37 1511
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Amol B. Mhetre,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim Org. Biomol. Chem. 2017 15 1198
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Ibrahim M. El-Deeb,Faith J. Rose,Peter C. Healy,Mark von Itzstein Org. Biomol. Chem. 2014 12 4260
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Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
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Mark S. Tichenor,Dale L. Boger Nat. Prod. Rep. 2008 25 220
N6-(Allylaminocarbonothioyllysine (AITC-Lys)に関する追加情報
N6-(Allylaminocarbonothioyllysine (AITC-Lys): A Comprehensive Overview
N6-(Allylaminocarbonothioyllysine (AITC-Lys), also known by its CAS number 1609242-21-8, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of lysine, one of the essential amino acids, and incorporates a unique functional group that enhances its potential applications in various research and therapeutic contexts. The structure of AITC-Lys includes a sulfur-containing moiety, which plays a crucial role in its reactivity and biological activity. Recent studies have highlighted its potential as a tool for studying protein modifications and as a precursor for drug development.
The synthesis of AITC-Lys involves advanced chemical methodologies, ensuring high purity and stability. Its molecular structure, characterized by the presence of an allylamine group attached to a carbonothioyl moiety, makes it highly versatile for various biochemical applications. Researchers have utilized AITC-Lys to investigate the dynamics of protein interactions and post-translational modifications, particularly those involving cysteine residues. This has led to insights into cellular signaling pathways and the development of novel therapeutic strategies targeting specific protein-protein interactions.
One of the most promising applications of AITC-Lys is in the field of proteomics. By incorporating this compound into peptide synthesis, scientists can study the effects of specific amino acid modifications on protein function. For instance, recent studies have demonstrated that AITC-Lys can serve as a substrate for enzymes involved in ubiquitination and sumoylation, two critical processes in cell regulation. These findings underscore the importance of AITC-Lys in understanding fundamental biological mechanisms and pave the way for its use in developing targeted therapies.
In addition to its role in basic research, AITC-Lys has shown potential as a lead compound for drug discovery. Its unique chemical properties allow it to interact with specific molecular targets, making it a valuable tool in medicinal chemistry. For example, researchers have explored its ability to inhibit key enzymes involved in disease pathways, such as kinases and proteases. Early-stage preclinical studies suggest that AITC-Lys derivatives may exhibit potent bioactivity with minimal off-target effects, making them attractive candidates for further development.
The safety profile of AITC-Lys is another area of active investigation. While preliminary toxicity studies indicate that it is well-tolerated at therapeutic doses, long-term studies are needed to fully assess its safety profile. Regulatory agencies have expressed interest in this compound due to its innovative mechanism of action and potential therapeutic applications. As research progresses, AITC-Lys is expected to play an increasingly important role in both academic and industrial settings.
In conclusion, N6-(Allylaminocarbonothioyllysine (AITC-Lys) represents a cutting-edge compound with diverse applications in biochemistry, pharmacology, and drug discovery. Its unique structure and functional properties make it an invaluable tool for advancing our understanding of cellular processes and developing novel therapeutic agents. As research continues to uncover new insights into its potential uses, AITC-Lys stands at the forefront of scientific innovation.
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